molecular formula C16H15BrN2O3 B2920929 N-(3-bromophenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide CAS No. 1903182-93-3

N-(3-bromophenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide

Cat. No. B2920929
CAS RN: 1903182-93-3
M. Wt: 363.211
InChI Key: BFEZBSIVNFHSEN-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide, commonly known as BPN-15606, is a chemical compound that has been studied for its potential therapeutic effects on neurological disorders such as Alzheimer's disease. In

Scientific Research Applications

Rational and Structure-Based Drug Design

N-(3-bromophenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide and related compounds have been utilized in the rational and structure-based drug design, particularly in the development of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiators. These potentiators show promise for attenuating cognitive deficits in patients with schizophrenia, demonstrating the compound's relevance in neurological research and potential therapeutic applications (Shaffer et al., 2015).

Antimicrobial Evaluation

Research has shown the effectiveness of this compound derivatives in antimicrobial activities. A study involving the synthesis and characterisation of related isonicotinamide derivatives demonstrated good antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, highlighting the compound's potential in combating bacterial infections (Ramachandran, 2017).

Supramolecular Chemistry

The compound has been involved in supramolecular chemistry studies, particularly in the formation of co-crystals and salts with carboxylic acids. These studies contribute to understanding the structural and supramolecular aspects of pharmaceuticals and could influence drug formulation and delivery strategies (Zhang et al., 2021).

Novel Synthetic Pathways

This compound has been part of investigations into novel synthetic pathways, including the synthesis of N-substituted-3-chloro-2-azetidinone derivatives, showcasing its versatility in the creation of potential anticonvulsant agents. This highlights the compound's utility in developing new medications with specific pharmacological targets (Hasan et al., 2011).

Xanthine Oxidase Inhibitors

Further research has been directed towards designing and synthesizing N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives, demonstrating potent xanthine oxidase inhibitory activity. This is significant for the development of novel treatments for diseases like gout, showcasing the therapeutic potential of compounds related to this compound (Zhang et al., 2019).

properties

IUPAC Name

N-(3-bromophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3/c17-12-2-1-3-13(9-12)19-16(20)11-4-6-18-15(8-11)22-14-5-7-21-10-14/h1-4,6,8-9,14H,5,7,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFEZBSIVNFHSEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=CC(=C2)C(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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